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Introduction

Nintedanib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and
non-receptor tyrosine kinases (nRTKSs). It primarily targets vascular endothelial growth factor
receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived
growth factor receptors (PDGFR a and 3).[1][2][3] By binding to the ATP-binding pocket of
these receptors, nintedanib blocks intracellular signaling cascades crucial for the proliferation,
migration, and survival of various cell types, including those involved in angiogenesis and
fibrosis.[1][2] This inhibitory action ultimately leads to the induction of apoptosis, or
programmed cell death, in susceptible cells.[1][3][4]

This application note provides a detailed protocol for assessing and quantifying nintedanib-
induced apoptosis using flow cytometry with Annexin V and Propidium lodide (PI) staining.
Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for
phosphatidylserine (PS), which becomes exposed on the outer leaflet of the plasma membrane
during early apoptosis.[5] Propidium lodide is a fluorescent nucleic acid intercalating agent that
cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic
cells where membrane integrity is compromised.[5] Dual staining with Annexin V and PI allows
for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin
V+/Pl-), and late apoptotic or necrotic cells (Annexin V+/PI+).[6][7]
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Nintedanib's Mechanism of Apoptosis Induction

Nintedanib exerts its pro-apoptotic effects by inhibiting key signaling pathways that promote cell
survival and proliferation. One of the well-documented mechanisms involves the inhibition of
the FGFR2-ERK pathway.[8] By blocking FGFR2, nintedanib prevents the phosphorylation and
activation of downstream effectors like Extracellular signal-Regulated Kinase (ERK).[2][8] The
inactivation of the ERK pathway is associated with an increase in the expression of pro-
apoptotic proteins such as Bax and cleaved caspase-3, and a decrease in the expression of
the anti-apoptotic protein Bcl-2.[8] Studies have also shown that nintedanib can induce the
expression of other pro-apoptotic genes like Bak.[4]
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Nintedanib-induced apoptosis signaling pathway.

Experimental Protocol

This protocol outlines the steps for treating a selected cell line with nintedanib and
subsequently analyzing apoptosis by flow cytometry using an Annexin V-FITC/PI apoptosis
detection kit.

Materials:

Cell line of interest (e.g., human pterygium cells, cancer cell lines)

Complete cell culture medium

Nintedanib

Dimethyl sulfoxide (DMSO) for dissolving nintedanib
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e Phosphate-buffered saline (PBS)
e Trypsin-EDTA

e Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide,
and 1X Binding Buffer)

e Flow cytometer

e Microcentrifuge tubes
o Pipettes and tips
Procedure:

o Cell Seeding:

o One day prior to treatment, seed the cells in a 6-well plate at a density that will result in
70-80% confluency on the day of the experiment.

» Nintedanib Treatment:
o Prepare a stock solution of nintedanib in DMSO.

o Dilute the nintedanib stock solution in complete cell culture medium to the desired final
concentrations (e.g., 0, 5, 10, 20 uM). A vehicle control (DMSO alone) should be included.

o Remove the old medium from the cells and add the medium containing the different
concentrations of nintedanib or the vehicle control.

o Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C in a 5% CO2
incubator.

e Cell Harvesting:

o After the incubation period, collect the culture medium from each well, as it may contain
detached apoptotic cells.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Wash the adherent cells with PBS.

[e]

o

Add Trypsin-EDTA to detach the adherent cells.

[¢]

Combine the detached cells with the previously collected culture medium.

[¢]

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[9]

[e]

Discard the supernatant and wash the cell pellet twice with cold PBS.[5][6]

Annexin V and PI Staining:

o Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x
1076 cells/mL.[5][6]

o Transfer 100 pL of the cell suspension (containing 1 x 1075 cells) to a flow cytometry tube.

[51[6]
o Add 5 pL of Annexin V-FITC to the cell suspension.[6]

o Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
[10]

o Add 5 pL of Propidium lodide.[7]

o Add 400 uL of 1X Binding Buffer to each tube.[6]

Flow Cytometry Analysis:

o Analyze the samples on a flow cytometer immediately (within 1 hour).[6]

o Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI
only stained cells.

o Collect data for at least 10,000 events per sample.

o The data can be analyzed using appropriate software to quantify the percentage of cells in
each quadrant:
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Lower-left quadrant (Annexin V-/PI-): Live cells

Lower-right quadrant (Annexin V+/Pl-): Early apoptotic cells

Upper-right quadrant (Annexin V+/Pl+): Late apoptotic/necrotic cells

Upper-left quadrant (Annexin V-/Pl+): Necrotic cells
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Experimental workflow for apoptosis assessment.
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Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table
for clear comparison of the effects of different nintedanib concentrations.

Table 1: Effect of Nintedanib on Apoptosis of Human Pterygium Epithelial Cells after 24h

Treatment
. . ) Early Late Total
Nintedanib Viable Cells . . .
) Apoptotic Apoptotic/Necr Apoptotic

Concentration (%) (Mean * .

Cells (%) otic Cells (%) Cells (%)
(umol/L) SD)

(Mean * SD) (Mean * SD) (Mean * SD)
0 (Control) 9521 +1.12 2.54 +0.33 2.25+0.21 4.79 £ 0.54
5 88.67 £ 1.54 5.89+£0.45 5.44 + 0.38 11.33+0.83
10 79.12 +1.87 13.34 + 0.98 7.54 £ 0.65 20.88 £ 1.63
20 65.43+2.01 20.11 +1.23 14.46 +1.09 34.57 +2.32

Data is presented as a representative example based on findings from similar studies. Actual
results may vary depending on the cell line and experimental conditions.[8]

Conclusion

The flow cytometry-based Annexin V/PI staining method is a robust and quantitative approach
to assess apoptosis induced by nintedanib. This protocol provides a detailed framework for
researchers to investigate the pro-apoptotic effects of nintedanib on various cell types. The
ability to distinguish between different stages of cell death provides valuable insights into the
drug's mechanism of action and its potential as a therapeutic agent in diseases characterized
by aberrant cell proliferation and survival.
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apoptosis-with-nintedanib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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